N-{4'-methyl-2-[(3-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}benzamide
Overview
Description
N-{4’-methyl-2-[(3-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}benzamide is a complex organic compound featuring a benzamide core linked to a bi-thiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4’-methyl-2-[(3-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}benzamide typically involves multi-step organic reactions One common method starts with the preparation of the bi-thiazole core, which can be synthesized through the cyclization of appropriate thioamide and halogenated precursors under controlled conditions
For instance, the reaction of 2-aminothiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine can yield the intermediate compound, which is then further reacted with 4-methylbenzoyl chloride to form the final product. The reaction conditions typically involve refluxing in an organic solvent like dichloromethane or toluene, with reaction times ranging from several hours to overnight.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4’-methyl-2-[(3-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while electrophilic substitution can introduce halogen atoms or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the nitrophenyl group is particularly useful for binding to active sites of enzymes.
Medicine
In medicinal chemistry, N-{4’-methyl-2-[(3-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}benzamide and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-{4’-methyl-2-[(3-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The bi-thiazole core can also interact with DNA or proteins, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{4’-methyl-2-[(3-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}acetamide
- N-{4’-methyl-2-[(3-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propionamide
Uniqueness
Compared to similar compounds, N-{4’-methyl-2-[(3-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzamide group, as opposed to acetamide or propionamide, can significantly influence its binding affinity and specificity towards molecular targets.
This detailed overview provides a comprehensive understanding of N-{4’-methyl-2-[(3-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}benzamide, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
IUPAC Name |
N-[4-methyl-5-[2-(3-nitroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S2/c1-12-17(30-20(21-12)24-18(26)13-6-3-2-4-7-13)16-11-29-19(23-16)22-14-8-5-9-15(10-14)25(27)28/h2-11H,1H3,(H,22,23)(H,21,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBIPQCPOSRAQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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